molecular formula C6H7AsNO3- B1241672 Arsanilate(1-)

Arsanilate(1-)

Numéro de catalogue: B1241672
Poids moléculaire: 216.05 g/mol
Clé InChI: XKNKHVGWJDPIRJ-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Arsanilate(1−) (C₆H₄(NH₂)(AsO₃⁻)) is an organoarsenic compound historically used in experimental models to induce vestibular lesions in rodents. Its utility stems from its ability to selectively damage vestibular hair cells, mimicking vestibular dysfunction observed in humans . Studies demonstrate that transtympanic injection of sodium arsanilate induces dose-dependent, irreversible vestibular deficits, with behavioral symptoms peaking at 3 days post-injection and persisting for months at higher doses (30 mg) . Unlike surgical labyrinthectomy, arsanilate(1−) provides a chemically precise method to study vestibular compensation and neuroinflammation without collateral hippocampal damage .

Propriétés

IUPAC Name

(4-aminophenyl)-hydroxyarsinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8AsNO3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H,8H2,(H2,9,10,11)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNKHVGWJDPIRJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)[As](=O)(O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7AsNO3-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Table 1: Behavioral Comparison of Arsanilate(1−) and IDPN

Parameter Arsanilate(1−) IDPN
Vestibular Deficit Onset 1–3 days 12–24 hours
Exploratory Behavior Increased Decreased
Oxidative Stress Not observed Significant
Long-term Persistence Up to 90 days Unclear

Streptomycin

  • Application: Streptomycin, an aminoglycoside, induces vestibular damage via systemic or transtympanic administration .
  • Kinetics : Streptomycin causes symptoms within 12 hours, faster than arsanilate(1−)’s 3-day peak .
  • Specificity : Arsanilate(1−) spares cochlear hair cells, whereas streptomycin and gentamicin cause concurrent hearing loss .

Other Organoarsenicals

  • Sodium Arsanilate Derivatives: Metabolism: Arsanilate(1−) is acetylated by mammalian N-acetyltransferases at 24% the rate of p-aminobenzoic acid. Human recombinant enzymes acetylate it 1,440× faster than guinea pig liver enzymes, suggesting species-specific metabolic profiles .

Table 2: Pharmacokinetic and Metabolic Properties

Property Arsanilate(1−) Sodium Arsanilate Derivatives
N-Acetylation Rate 0.5 nmol/min/mg (GP) 720 nmol/min/mg (Human)
Tumor Uptake Efficiency Moderate (dose-dependent) High (with poly-L-lysine coupling)
Immune Response Carrier-dependent Cross-reactive with phosphonates

Kainate and Surgical Labyrinthectomy

  • Neural Plasticity : Both arsanilate(1−) and surgical labyrinthectomy trigger neuroinflammatory markers (TNF-α, NF-κB) in vestibular nuclei, but arsanilate(1−) models show faster postoperative recovery in behavioral assays .

Table 3: Histological and Functional Outcomes

Outcome Arsanilate(1−) Surgical Labyrinthectomy
Hippocampal Damage Absent Present
Inflammatory Markers TNF-α, NF-κB TNF-α, IL-1β
Behavioral Recovery Partial (90 days) Slow (>28 days)

Research Implications

Arsanilate(1−)’s unique profile—selective vestibular toxicity, metabolic stability, and compatibility with longitudinal behavioral testing—makes it superior to IDPN, streptomycin, and surgical methods for studying vestibular compensation . However, its slow acetylation in non-human models necessitates cautious extrapolation to human therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arsanilate(1-)
Reactant of Route 2
Arsanilate(1-)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.